4-Bromo-1-nitroisoquinoline

Catalog No.
S1498797
CAS No.
182184-81-2
M.F
C9H5BrN2O2
M. Wt
253.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-nitroisoquinoline

CAS Number

182184-81-2

Product Name

4-Bromo-1-nitroisoquinoline

IUPAC Name

4-bromo-1-nitroisoquinoline

Molecular Formula

C9H5BrN2O2

Molecular Weight

253.05 g/mol

InChI

InChI=1S/C9H5BrN2O2/c10-8-5-11-9(12(13)14)7-4-2-1-3-6(7)8/h1-5H

InChI Key

MEQNRTAXJQOUSP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN=C2[N+](=O)[O-])Br

Synonyms

4-BROMO-1-NITRO-ISOQUINOLINE

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2[N+](=O)[O-])Br

4-Bromo-1-nitroisoquinoline is a chemical compound with the molecular formula C9H5BrN2O2C_9H_5BrN_2O_2 and a molecular weight of approximately 227.05 g/mol. It is characterized by the presence of a bromine atom at the fourth position and a nitro group at the first position of the isoquinoline structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique electronic properties and reactivity patterns.

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to diverse derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amino group, which may enhance biological activity.
  • Oxidation Reactions: The compound can undergo oxidation, potentially converting functional groups into carboxylic acids or other oxidized forms.

Common reagents for these reactions include bases for substitution, catalytic hydrogenation for reduction, and oxidizing agents like potassium permanganate for oxidation .

Research indicates that 4-Bromo-1-nitroisoquinoline exhibits significant biological activities, particularly in the realm of medicinal chemistry. It has been studied for its potential as an anticancer agent, with mechanisms involving the inhibition of specific enzymes or pathways related to tumor growth. Additionally, its structural characteristics allow it to interact with biological targets, making it a candidate for further pharmacological studies .

Several synthesis methods have been documented for 4-Bromo-1-nitroisoquinoline:

  • Direct Bromination: This method involves the bromination of 5-nitroisoquinolin-1-one using bromine in an appropriate solvent.
  • Nitration Followed by Bromination: Starting from isoquinoline derivatives, nitration can be performed first, followed by bromination to yield the desired compound.
  • Vilsmeier-Haack Reaction: This method can be utilized to introduce formyl groups after obtaining the bromo-nitro derivative .

4-Bromo-1-nitroisoquinoline has several applications:

  • Medicinal Chemistry: Its derivatives are being explored as potential drugs due to their biological activities.
  • Fluorescent Probes: The compound's unique structure allows it to be used in fluorescence imaging and as a fluorescent probe in biological assays.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules .

Interaction studies involving 4-Bromo-1-nitroisoquinoline focus on its binding affinity with various biological targets. These studies aim to elucidate its mechanism of action, particularly how it affects enzyme activity and cellular processes. Its ability to act as a fluorescent probe also allows researchers to monitor interactions within live cells, providing insights into cellular dynamics and drug efficacy .

Several compounds share structural similarities with 4-Bromo-1-nitroisoquinoline. Here are some notable examples:

Compound NameKey DifferencesUnique Features
4-Bromo-5-nitroisoquinolineLacks the nitro group at position oneMore reactive due to additional nitro group
5-NitroisoquinolineLacks the bromine atomDifferent reactivity profile
4-BromoisoquinolineLacks the nitro groupLess versatile in substitution reactions
6-Bromo-1-nitroisoquinolineBromine at position six instead of fourAlters electronic properties and reactivity

Uniqueness

The uniqueness of 4-Bromo-1-nitroisoquinoline lies in its combination of both bromine and nitro groups at specific positions on the isoquinoline framework. This configuration enhances its reactivity and potential applications in medicinal chemistry compared to similar compounds, making it a valuable subject for further research .

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Wikipedia

4-Bromo-1-nitroisoquinoline

Dates

Modify: 2023-08-15

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